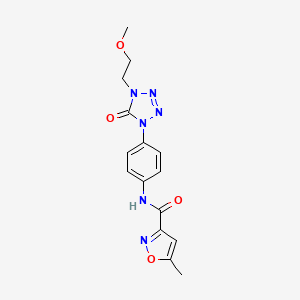

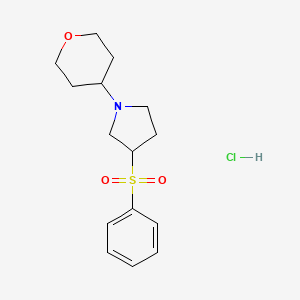

![molecular formula C25H21BrN4O B2377555 2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide CAS No. 443329-06-4](/img/structure/B2377555.png)

2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indolo[2,3-b]quinoxaline derivatives are known to exhibit a wide range of biological properties . They are similar in the stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .

Synthesis Analysis

Indolo[2,3-b]quinoxalines can be synthesized by condensation of isatin and 5-nitroisatin with o-phenylenediamine . The alkylation of the title compounds with dimethyl sulfate gives the corresponding quaternary salts .Molecular Structure Analysis

The indolo[2,3-b]quinoxaline molecule contains multiple aromatic bonds, multiple bond(s), rotatable bond(s), and several ring structures .Chemical Reactions Analysis

Indolo[2,3-b]quinoxalines can undergo various reactions. For example, they can be alkylated with dimethyl sulfate to give the corresponding quaternary salts .Scientific Research Applications

1. Antiviral and Immunomodulatory Effects

Compounds similar to 2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide have been studied for their antiviral activity and ability to induce interferon. For example, certain 6H-indolo[2,3-b]quinoxalines have been shown to be potent interferon inducers and exhibit antiviral properties, with specific derivatives demonstrating significant activity (Shibinskaya et al., 2010). Additionally, these compounds have been observed to modulate biomarkers of inflammation, influencing the pro-inflammatory status in laboratory models (Antonovych et al., 2015).

2. Antibacterial Activities

Some derivatives of this compound class have been synthesized and evaluated for their antibacterial properties. Specific methyl-4-((substituted phenyl) [6H-indolo[2,3-b]quinoxalin-6yl]methylamino)benzoate derivatives showed potent inhibitory activity against different bacterial strains, suggesting potential as new antibacterial agents (Murthy et al., 2011).

3. Anticancer and Cytotoxic Activities

Research has indicated that 6H-indolo[2,3-b]quinoxaline derivatives possess significant anticancer and cytotoxic activities. For instance, certain 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines and their methylated derivatives have been found to exhibit cytotoxicity against various cancer cell lines, with some showing selective cytotoxicities and DNA intercalation properties (Wang et al., 2012).

4. DNA and Protein Interaction

6H-Indolo[2,3-b]quinoxalines have been noted for their ability to intercalate with DNA, a property relevant to their pharmacological activities. The thermal stability of the DNA-6H-indolo[2,3-b]quinoxaline complex is crucial in elucidating anticancer and antiviral activities (Moorthy et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)-N-phenyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrN4O/c1-16(2)30(18-8-4-3-5-9-18)23(31)15-29-22-13-12-17(26)14-19(22)24-25(29)28-21-11-7-6-10-20(21)27-24/h3-14,16H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTZFJGWQYRYGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)-N-isopropyl-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2377481.png)

![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)

![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)

![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)

![5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377489.png)

![N-(1-cyano-1-methylethyl)-2-({[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2377491.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2377492.png)

![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2377494.png)

![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)